1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol
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Overview
Description
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is a heterocyclic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as an analgesic.
Industry: It is used in the development of new materials, such as light-emitting diodes (LEDs) and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases, thereby providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
1,8-Naphthyridine: Another heterocyclic compound with diverse biological activities and applications in medicinal chemistry.
Uniqueness
1,2,3,4-Tetrahydro-1-(2-pyridinyl)-6,7-isoquinolinediol is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
CAS No. |
600647-73-2 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C14H14N2O2/c17-12-7-9-4-6-16-14(10(9)8-13(12)18)11-3-1-2-5-15-11/h1-3,5,7-8,14,16-18H,4,6H2 |
InChI Key |
SUYCURKUDLDFOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
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